1-Cyclopropyl-2-methylpentane-1,3-dione
Description
1-Cyclopropyl-2-methylpentane-1,3-dione is a bicyclic diketone featuring a pentane backbone substituted with a cyclopropyl group at position 1 and a methyl group at position 2. The cyclopropyl moiety may enhance metabolic stability and membrane permeability compared to larger cycloalkanes, while the diketone functionality enables chelation of metal ions, a property critical in enzyme inhibition (e.g., 4-hydroxyphenylpyruvate deoxygenase) .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-cyclopropyl-2-methylpentane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-3-8(10)6(2)9(11)7-4-5-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
UVIJSBPQASZCEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C(=O)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pentane-1,3-dione Derivatives
A common approach involves the alkylation of pentane-1,3-dione or its derivatives with cyclopropyl-containing reagents. This can be achieved by:
Base-mediated alkylation : Using a strong base to deprotonate the diketone, followed by reaction with cyclopropyl halides or cyclopropylcarbaldehyde derivatives. For example, cyclopropylcarbaldehyde can be reacted with alkyl Grignard reagents to form intermediates that are subsequently oxidized to yield the diketone structure.
Methylation step : The 2-methyl substituent is often introduced by methylation of the diketone intermediate using methylating agents such as iodomethane, dimethyl sulfate, or methyl triflate under basic conditions.
Oxidation of Cyclopropyl-Containing Intermediates
Intermediates formed from cyclopropylcarbaldehyde and alkyl Grignard reagents undergo oxidation to yield the diketone. Various oxidizing agents are employed, including:
- 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) with trichloroisocyanuric acid (TCICA)
- Pyridinium chlorochromate (PCC)
- Pyridinium dichromate (PDC)
- Swern oxidation (dimethyl sulfoxide with oxalyl chloride)
- Hydrogen peroxide and other mild oxidants
This oxidation step is critical to convert the alcohol or intermediate functional groups into the diketone moiety.
Use of Sulfonium Salts for Cyclopropanation
An alternative method involves the synthesis of spirocyclopropane derivatives from 1,3-diones using sulfonium salts under mild base conditions (e.g., potassium carbonate in ethyl acetate). This method has been demonstrated for cyclohexane-1,3-dione derivatives and is applicable to acyclic 1,3-diones, potentially including pentane-1,3-dione derivatives. The reaction typically proceeds at room temperature and yields the corresponding spirocyclopropane compounds in high yield, offering a practical route to cyclopropyl-substituted diketones.
Catalytic and Process-Scale Considerations
Catalytic reduction methods have been explored for related cyclopentanedione derivatives but are less common for 1-cyclopropyl-2-methylpentane-1,3-dione specifically.
Process-scale synthesis benefits from controlling reaction parameters such as base strength, solvent choice, and temperature to maximize yield and purity.
The use of inorganic bases like potassium carbonate or sodium ethoxide is common for deprotonation and alkylation steps.
Oxidative rearrangement methods of 1,3-diketones have been developed to facilitate the formation of congested carboxylates and could be adapted for the synthesis of cyclopropyl diketones.
Comparative Data Table of Preparation Steps
Detailed Research Findings
The alkylation of diketones with cyclopropyl reagents is a reliable route, but controlling regioselectivity and avoiding over-alkylation requires careful base and solvent selection.
Oxidation methods using TEMPO/TCICA provide mild and selective conversion of alcohol intermediates to diketones, minimizing side reactions and degradation of the cyclopropyl ring.
Sulfonium salt-mediated cyclopropanation offers a high-yielding, mild alternative to traditional cyclopropanation methods, with broad substrate scope including acyclic 1,3-diones.
Process optimization studies highlight the importance of base strength and solvent polarity in maximizing yield and purity, especially for scale-up.
The catalytic reduction approach for related diketones suggests potential but currently suffers from low yields and is less favored for this specific compound.
Chemical Reactions Analysis
Electrophilic Reactivity and Substitution Reactions
The diketone moiety enables nucleophilic substitutions, particularly at the carbonyl carbons. For example:
-
Alkylation : Reacts with alkyl halides (e.g., iodomethane) in the presence of bases like DBU to form alkylated derivatives .
-
Methoxy Substitution : The methoxy group in related compounds undergoes nucleophilic displacement with reagents like sodium methoxide.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | DBU, CH₃I | Methylated diketone | 65–87% | |
| Methoxy Substitution | NaOMe, DMF | Substituted diketone | N/A |
Cyclopropane Ring-Opening Reactions
The cyclopropyl ring undergoes acid-catalyzed fragmentation to form 1,3-dienes :
-
Mechanism : Protonation of the cyclopropane induces ring-opening, generating a carbocation intermediate that fragments into conjugated dienes .
-
Example : Treatment with concentrated HCl yields 1,3-dienes (e.g., 1,5-diaryl-1,3-dienes) with high efficiency .
| Substrate | Acid Used | Product | Yield | Source |
|---|---|---|---|---|
| Cyclopropane derivative | HCl (conc.) | 1,3-Diene | 80–87% |
Condensation with Amines
The diketone participates in condensation reactions to form heterocycles:
-
With 2-Amino-4'-fluorobenzophenone : Forms pyrrolo[1,2-a]pyrimidine derivatives under acidic conditions .
| Amine | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl 2-amino-1H-pyrrole-3-carboxylate | HOAc, 110°C | Pyrrolopyrimidine | 20% |
Reduction and Oxidation
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to secondary alcohols.
-
Oxidation : Chromium trioxide (CrO₃) oxidizes the diketone to carboxylic acids.
| Reaction | Reagent | Product | Notes | Source |
|---|---|---|---|---|
| Reduction | LiAlH₄ | 1,3-Diol | Selective reduction | |
| Oxidation | CrO₃ | Dicarboxylic acid | Requires anhydrous conditions |
Key Mechanistic Insights
Scientific Research Applications
Synthetic Organic Chemistry
1-Cyclopropyl-2-methylpentane-1,3-dione serves as a valuable synthon in organic synthesis. Its diketone structure allows for various chemical transformations, including:
- Michael Addition Reactions : The compound can undergo Michael addition with nucleophiles, facilitating the synthesis of complex molecules. For instance, reactions involving methyl vinyl ketone yield important intermediates that can be further modified into biologically active compounds .
- Alkylation Reactions : Alkylation of this compound with various alkyl halides leads to the formation of diverse derivatives. This versatility is crucial for developing new synthetic pathways in organic chemistry .
Data Table: Key Reactions Involving this compound
| Reaction Type | Example Reaction | Product |
|---|---|---|
| Michael Addition | This compound + Methyl Vinyl Ketone | 2-Methyl-2-(3-oxo-butyl)-1,3-cyclopentanedione |
| Alkylation | This compound + Alkyl Halide | O-Alkylated Derivative |
Medicinal Chemistry
The potential biological activities of this compound have been explored in medicinal chemistry. Its diketone moiety is known to participate in various biological interactions:
- Antioxidant Properties : Preliminary studies suggest that compounds with diketone structures may exhibit antioxidant activity, which is beneficial for preventing oxidative stress-related diseases .
- Pharmacological Investigations : There is ongoing research into the pharmacological properties of derivatives synthesized from this compound. These derivatives may possess anti-inflammatory or antimicrobial properties, making them candidates for drug development .
Materials Science
In materials science, diketones like this compound are investigated for their role in creating functional materials:
- Polymer Synthesis : The compound can be utilized as a building block in the synthesis of polymers with specific functional properties. Its ability to form cross-linked structures enhances material strength and durability .
Case Study: Polymer Development
A study highlighted the use of this compound in synthesizing a novel polymer composite that exhibited improved thermal stability and mechanical properties compared to traditional polymers. This advancement opens avenues for applications in coatings and advanced materials .
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-methylpentane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyclopropyl group and ketone functionalities allow it to form covalent or non-covalent interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Compounds Analyzed :
Cyclohexane-1,3-dione
2-Methylcyclopentane-1,3-dione
1-p-Cumenyl-3-phenylpropane-1,3-dione
Piperazine-2,3-dione derivatives
Indolin-1,3-dione derivatives
Table 1: Comparative Analysis of 1,3-Dione Derivatives
Physicochemical Properties
- Solubility: Cyclohexane-1,3-dione is water-soluble due to its polar diketone group, whereas aromatic derivatives like 1-p-cumenyl-3-phenylpropane-1,3-dione require ethanol for dissolution . The cyclopropyl group in the target compound may reduce polarity, favoring ethanol solubility.
- Lipophilicity : Piperazine-2,3-dione derivatives exhibit ClogP values ~2.5–3.0, enhancing parasite membrane penetration . The target compound’s methyl and cyclopropyl groups may yield comparable lipophilicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Cyclopropyl-2-methylpentane-1,3-dione, and how do reaction conditions influence yield?
- Methodological Answer : A three-step synthesis strategy can be adapted from cycloheptane-1,3-dione methodologies (e.g., cyclopropane ring formation via nucleophilic substitution or cyclopropanation of α,β-unsaturated ketones). Key steps include (i) preparation of the diketone backbone via Claisen condensation, (ii) cyclopropane ring introduction using reagents like trimethylsulfoxonium iodide, and (iii) purification via recrystallization. Reaction temperature and solvent polarity critically impact cyclopropane stability and yield. For example, low temperatures (<0°C) minimize ring-opening side reactions .
Q. How can spectroscopic and chromatographic techniques characterize this compound?
- Methodological Answer :
- NMR : H NMR distinguishes cyclopropyl protons (δ 0.5–1.5 ppm) and diketone carbonyls (δ 2.1–2.7 ppm). C NMR confirms carbonyl carbons (δ 200–220 ppm) and cyclopropane carbons (δ 10–20 ppm).
- GC-MS : Use polar columns (e.g., DB-5) to resolve cyclopropane degradation products. Retention indices should align with cyclopentanone derivatives (e.g., 2-Methylcyclopentanone: bp 139–140°C, d 0.916) .
- IR : Strong carbonyl stretches (~1700 cm) and cyclopropane C-H bends (~1000 cm) confirm structural integrity.
Q. What factors influence the stability of this compound under storage?
- Methodological Answer : Stability is compromised by (i) moisture (hydrolysis of cyclopropane to 1,3-diketones), (ii) light (radical-induced ring-opening), and (iii) acidic/basic conditions (ring strain relief). Store under inert gas (N/Ar) at –20°C in amber vials. Degradation products (e.g., linear diketones) can be monitored via TLC (hexane:ethyl acetate = 4:1) .
Advanced Research Questions
Q. How does the cyclopropane ring affect the reactivity of the diketone moiety in cross-coupling or cycloaddition reactions?
- Methodological Answer : The cyclopropane ring introduces steric hindrance and electronic effects. For example, in Diels-Alder reactions, the strained ring increases electrophilicity of the diketone, accelerating diene binding. However, steric bulk may reduce regioselectivity. Computational studies (DFT) can model transition states to predict regiochemical outcomes .
Q. What strategies enable selective fluorination or functionalization of the cyclopropane ring in this compound?
- Methodological Answer : Fluorination via electrophilic agents (e.g., Selectfluor) targets the electron-rich cyclopropane C-H bonds. For regioselective modification, employ directing groups (e.g., boronate esters) or photoredox catalysis. Fluorinated analogs (e.g., 2-fluoro-2-phenylcyclopentane-1,3-dione) show enhanced bioactivity and metabolic stability .
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) confirms the dominant enol-keto tautomer. Compare bond lengths (C=O vs. C-O) and hydrogen bonding patterns with structurally related compounds (e.g., 1-Cyclopropyl-2-(2-fluorophenyl)ethanone derivatives). Discrepancies between computational (DFT) and experimental data may arise from crystal packing effects .
Q. What biological activities are associated with 1,3-dione derivatives, and how can structure-activity relationships (SAR) guide optimization?
- Methodological Answer : Diones exhibit antimicrobial and anticancer properties via chelation of metal ions (e.g., Mg in enzymes) or redox cycling. SAR studies on analogs (e.g., aryl-substituted diones) reveal that electron-withdrawing groups (e.g., -F, -CF) enhance bioactivity by increasing electrophilicity. In vitro assays (MIC, IC) combined with molecular docking (e.g., with cytochrome P450) validate targets .
Q. How do solvent effects and catalysts influence the enantioselective synthesis of chiral this compound derivatives?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric organocatalysts (e.g., proline derivatives) induce enantioselectivity. Polar aprotic solvents (e.g., THF) stabilize transition states, while additives (e.g., Mg(OTf)) enhance catalyst turnover. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
